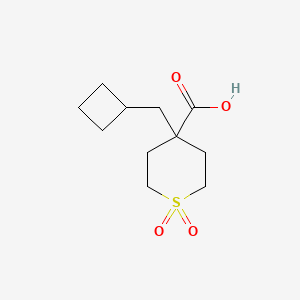

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound characterized by a cyclobutylmethyl group attached to a thiane ring, which is further functionalized with a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate diene precursors with sulfur sources under controlled conditions.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the thiane ring in the presence of a base.

Oxidation to Form the Sulfone: The sulfur atom in the thiane ring is oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds within the thiane family exhibit promising antimicrobial properties. For instance, derivatives of thiane compounds have shown efficacy against various bacterial strains and fungi, suggesting that 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid could be explored for similar applications .

Anticancer Properties

The compound's structural features may contribute to its potential as an anticancer agent. Research indicates that thiane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated that certain thiane compounds exhibit significant cytotoxicity against multiple cancer cell lines .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer activity of thiane derivatives, several compounds were screened against human breast adenocarcinoma (MCF7) cells. Results indicated that compounds with structural similarities to this compound exhibited notable cytotoxic effects, with inhibition rates exceeding 70% at certain concentrations .

Case Study 2: Antimicrobial Efficacy

A series of thiane derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar thiane derivatives is presented below:

Mécanisme D'action

The mechanism of action of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclobutylmethyl group provides steric hindrance, enhancing selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- 4-(Cyclopentylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- 4-(Cyclohexylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Uniqueness

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and selectivity profiles, making it a valuable compound for specific applications in research and industry.

Activité Biologique

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a sulfur-containing compound with potential biological activities that warrant detailed investigation. This article synthesizes existing research on its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C10H16O4S

- CAS Number : 2090713-34-9

- Molar Mass : 232.3 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly enzymes and cellular processes. Below are the key areas of activity based on current research findings.

Enzyme Inhibition

One significant area of research is the compound's ability to inhibit specific enzymes, notably xanthine oxidase (XO), which is involved in purine metabolism and associated with conditions like gout.

- Xanthine Oxidase Inhibition : Preliminary studies suggest that derivatives of thiane compounds exhibit varying degrees of xanthine oxidase inhibitory activity. For example, related compounds have shown IC50 values ranging from 3.6 to 9.9 μM for effective inhibition .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 5k | 8.1 | Xanthine Oxidase Inhibitor |

| Compound 5j | 3.6 | Xanthine Oxidase Inhibitor |

This suggests that this compound may also possess similar inhibitory properties, although specific data on this compound is limited.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant potential of related thiane derivatives has been explored, indicating moderate antioxidant activity .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological effects.

- Anticancer Potential : Research on similar thiane compounds has highlighted their ability to induce apoptosis in cancer cells through various mechanisms . For instance, studies indicated that certain derivatives promoted apoptosis in K562 cells in a dose-dependent manner.

- Cardiovascular Applications : Compounds with similar structures have been investigated for their antihypertensive properties, suggesting a potential role for thiane derivatives in managing blood pressure through ACE inhibition .

Propriétés

IUPAC Name |

4-(cyclobutylmethyl)-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c12-10(13)11(8-9-2-1-3-9)4-6-16(14,15)7-5-11/h9H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXYQITXMBBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.